molecular formula C20H23N5OS B4426557 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 573669-55-3

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B4426557
CAS No.: 573669-55-3
M. Wt: 381.5 g/mol
InChI Key: HRGCNZHJAPRRSE-UHFFFAOYSA-N
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Description

The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (hereafter referred to as the "target compound") is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at the 4th position and a pyridin-3-yl moiety at the 5th position. The acetamide side chain is linked to a 2-isopropylphenyl group via a sulfanyl bridge. The compound’s ChemSpider identifier is MFCD04017372, and its synthesis likely follows established protocols for similar triazole-acetamide derivatives, involving cyclization, alkylation, and condensation reactions .

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-25-19(15-8-7-11-21-12-15)23-24-20(25)27-13-18(26)22-17-10-6-5-9-16(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGCNZHJAPRRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573669-55-3
Record name 2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-ISOPROPYLPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is usually introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol compound.

    Final Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated intermediates and nucleophiles like thiols or amines under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The triazole and pyridine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Triazole Substituents Acetamide Phenyl Substituent ChemSpider/CAS ID Source
Target compound 4-ethyl, 5-(pyridin-3-yl) 2-isopropylphenyl MFCD04017372
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-ethyl, 5-(pyridin-2-yl) 3-trifluoromethylphenyl AC1LZ37Q
2-{[4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-allyl, 5-(pyridin-4-yl) 2-ethoxyphenyl N/A
2-{[4-(4-Chlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 4-(4-chlorophenyl), 5-(pyridin-2-yl) 2,3-dihydrobenzodioxin-6-yl 896817-91-7

Pharmacological Activity

Anti-Exudative Activity

Compounds with furan-2-yl substituents on the triazole ring (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Antimicrobial and Anti-Inflammatory Activity

N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15) showed broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL) against E. coli, S. aureus, and A. niger. Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhanced activity, while electron-donating groups (e.g., -OCH₃, -CH₃) reduced potency . The target compound’s 2-isopropylphenyl group, being electron-donating, may prioritize anti-inflammatory over antimicrobial effects.

Antiproliferative Activity

Hydroxyacetamide derivatives with imidazolone-triazole scaffolds (e.g., FP1-FP12) exhibited antiproliferative activity against cancer cell lines (IC₅₀: 0.8–5.2 µM) via kinase inhibition . The target compound’s pyridin-3-yl group could similarly target kinase domains, though experimental validation is required.

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4OSC_{18}H_{22}N_{4}OS, with a molecular weight of approximately 346.46 g/mol. The structure features a triazole ring linked to a pyridine moiety and an acetamide group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps that may include the formation of key intermediates through reactions such as:

  • Suzuki–Miyaura coupling : A widely used method for forming carbon-carbon bonds under mild conditions.
  • Thioether formation : Involves the reaction of triazole derivatives with sulfur-containing reagents to introduce the sulfanyl group.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

  • MTT Assay Results : In vitro studies have shown that this compound can inhibit the proliferation of HepG2 liver cancer cells with an IC50 value indicating moderate potency. The structure–activity relationship (SAR) analysis suggests that modifications on the aryl rings significantly affect its anticancer activity.
CompoundIC50 (µg/mL)Activity Level
Compound A13.004High
Compound B28.399Moderate
Compound C>100Low

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It may act as a ligand for various receptors, modulating cellular signaling pathways critical in disease processes.

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting potential as a novel anticancer agent.
  • Antimicrobial Testing : In a comparative study against common pathogens, this compound showed effective inhibition at lower concentrations than traditional antibiotics, indicating its potential as an alternative treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

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